2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester 2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463042
InChI: InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)11-13-9-8-10-20(13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol

2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13463042

Molecular Formula: C17H33N3O3

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C17H33N3O3
Molecular Weight 327.5 g/mol
IUPAC Name tert-butyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)11-13-9-8-10-20(13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1
Standard InChI Key SMJFDNUTXLFZGX-KZUDCZAMSA-N
Isomeric SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C(C)C)N

Introduction

Structural Characterization and Classification

2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative with a molecular formula of C₁₇H₃₃N₃O₃ and a molecular weight of 327.46 g/mol . Its structure incorporates a pyrrolidine ring (a five-membered nitrogen-containing heterocycle), an (S)-2-amino-3-methyl-butyryl side chain, and a tert-butyl ester group. The compound belongs to the class of amino acid derivatives and pyrrolidine-based carbamates, making it a valuable intermediate in medicinal chemistry and organic synthesis.

The stereochemistry at the (S)-configured chiral center of the 2-amino-3-methyl-butyryl moiety is critical for biological activity, as enantiomers may exhibit divergent pharmacological profiles. The tert-butyl ester group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, often requiring precise control of temperature, pH, and stereochemistry. Key steps include:

  • Coupling Reactions: The (S)-2-amino-3-methyl-butyryl group is introduced via activation of the carboxylic acid (e.g., using coupling agents like EDC or DCC) followed by nucleophilic substitution with a pyrrolidine intermediate.

  • Amination: The ethyl-amino-methyl group is appended to the pyrrolidine ring through reductive amination or alkylation, depending on the starting material.

  • Protection/Deprotection: The tert-butyl ester is introduced using tert-butoxycarbonyl (Boc) protection strategies, which are later cleaved under acidic conditions (e.g., trifluoroacetic acid) .

Reaction Conditions:

StepReagents/CatalystsSolventsTemperature
CouplingEDC, DIEADCM, THF0–25°C
AminationNaBH₃CN, Et₃NMeOH, EtOHRT–40°C
ProtectionBoc₂O, DMAPDCM, DMF0–25°C

Physical and Chemical Properties

Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₃₃N₃O₃
Molecular Weight327.46 g/mol
Density1.048 ± 0.06 g/cm³ (predicted)
Boiling Point435.4 ± 20.0°C (predicted)
pKa8.60 ± 0.29 (predicted)

Reactivity and Stability

The compound exhibits reactivity typical of pyrrolidine derivatives and carbamates:

  • Hydrolysis: The tert-butyl ester undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Amine Interactions: The primary and secondary amines participate in hydrogen bonding, salt formation, or coordination with metal ions.

  • Oxidation: The 3-methyl group may undergo oxidation to form ketones under strong oxidizing agents.

Thermal stability is moderate, with decomposition likely occurring above 400°C .

ApplicationRationale
Anticancer AgentsPyrrolidine-based compounds often inhibit kinases (e.g., BCR-ABL) .
AntiviralsStructural similarity to hepatitis C protease inhibitors (e.g., Telaprevir) .
AnticoagulantsBinding to coagulation factors like F2 (prothrombin) .

Comparative Analysis with Structural Analogues

The compound’s uniqueness lies in its side-chain modifications and stereochemistry, which distinguish it from related molecules:

CompoundMolecular FormulaKey Differences
Target CompoundC₁₇H₃₃N₃O₃Ethyl-amino-methyl group, (S)-configuration
3-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl esterC₁₅H₂₉N₃O₃Methyl instead of ethyl; lower lipophilicity
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl esterC₁₆H₃₁N₃O₃Enantiomeric form; altered binding kinetics

Challenges and Future Directions

  • Stereochemical Control: Maintaining the (S)-configuration during synthesis requires chiral auxiliaries or asymmetric catalysis.

  • Scalability: Optimizing synthesis for industrial production may involve flow chemistry or automated reactors.

  • Bioactivity Screening: Prioritizing in vitro assays (e.g., enzyme inhibition, cell viability) to validate therapeutic potential .

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